molecular formula C6H15NO2Si B13326696 (2S)-2-Amino-3-(trimethylsilyl)propanoic acid

(2S)-2-Amino-3-(trimethylsilyl)propanoic acid

Cat. No.: B13326696
M. Wt: 161.27 g/mol
InChI Key: MNHNHHIHUYPXHP-RXMQYKEDSA-N
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Description

(2S)-2-Amino-3-(trimethylsilyl)propanoic acid is a non-proteinogenic amino acid of high interest in chemical and pharmaceutical research. This chiral, silicon-containing building block is a valuable synthetic intermediate. Its structural analogy to trimethylsilylpropanoic acid (TMSP) suggests potential application as a reference standard in Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for aqueous solvents . The compound's core value lies in its role as a versatile scaffold for the development of novel peptide-based therapeutics. Incorporating non-proteinogenic amino acids like this one into peptides is a established strategy to fundamentally improve the drug-like properties of potential candidates. This can lead to enhanced metabolic stability, altered bioavailability, and modified potency by protecting the peptide from proteolytic degradation . The trimethylsilyl group introduces significant hydrophobicity, which can influence the peptide's interaction with biological membranes and potentially improve its permeability. This compound is strictly for research applications in laboratory settings. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

Molecular Formula

C6H15NO2Si

Molecular Weight

161.27 g/mol

IUPAC Name

(2S)-2-amino-3-trimethylsilylpropanoic acid

InChI

InChI=1S/C6H15NO2Si/c1-10(2,3)4-5(7)6(8)9/h5H,4,7H2,1-3H3,(H,8,9)/t5-/m1/s1

InChI Key

MNHNHHIHUYPXHP-RXMQYKEDSA-N

Isomeric SMILES

C[Si](C)(C)C[C@H](C(=O)O)N

Canonical SMILES

C[Si](C)(C)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Starting Material and Chiral Auxiliary Approach

  • A common approach begins with chiral dihydropyrazine derivatives such as (R)-3,6-diethoxy-2-isopropyl-2,5-dihydropyrazine, which serve as chiral auxiliaries to induce stereoselectivity in subsequent transformations.

  • The synthetic route involves three main steps:

    • Introduction of the trimethylsilyl group at the β-position.
    • Formation of the amino acid backbone.
    • Deprotection and isolation of the enantiomerically pure amino acid.
  • This method yields (S)-2-amino-3-(trimethylsilyl)propanoic acid with enantiomeric excess ≥99%, confirming high stereochemical purity.

Amino Group Protection and Deprotection

  • Amino groups are often protected during synthesis to prevent side reactions. Common protecting groups include carbamates (e.g., Boc, Fmoc) or other conventional amino-protecting groups as described in Greene’s Protective Groups in Organic Synthesis (Wiley, 1999).

  • Deprotection is typically achieved under mild acidic or basic conditions, using aqueous acidic solutions such as hydrochloric acid or sulfuric acid, or basic solutions like sodium hydroxide, at temperatures ranging from 0 to 40 °C.

Installation of the Trimethylsilyl Group

Use of Halosilanes

  • The trimethylsilyl moiety is introduced using halosilanes, predominantly chlorotrimethylsilane or bromotrimethylsilane, which are commercially available reagents.

  • The reaction involves nucleophilic substitution or silylation of appropriate intermediates, often under anhydrous conditions in solvents such as tetrahydrofuran (THF), acetonitrile, or ethers.

  • Reaction parameters such as temperature (0 to 150 °C) and time (0.1 to 1000 hours) are optimized to maximize yield and stereochemical retention.

Enzymatic and Chemical Stereoselective Hydrolysis

  • After silylation, enzymatic or chemical hydrolysis is employed to selectively remove protecting groups or convert intermediates to the target amino acid while preserving the stereochemistry.

Resolution of Racemic Mixtures

  • When racemic 2-amino-3-(trimethylsilyl)propanoic acid derivatives are prepared, optical resolution is achieved by forming diastereomeric salts using optically active resolving agents such as amino alcohols or sulfonic acids.

  • The diastereomeric salts precipitate under controlled pH and temperature conditions, enabling fractional recrystallization and filtration to isolate the desired enantiomer.

  • Subsequent decomposition of the salt with acidic or basic aqueous solutions liberates the optically pure amino acid.

Representative Reaction Conditions and Solvents

Step Conditions and Reagents Notes
Amino group protection Use of Boc, Fmoc, or other protecting groups Protects amino functionality during synthesis
Silylation Chlorotrimethylsilane or bromotrimethylsilane in THF, acetonitrile, or ethers Temperature: 0–150 °C; time: hours to days
Hydrolysis/deprotection Acidic aqueous solutions (HCl, H2SO4) or basic solutions (NaOH, KOH) at 0–40 °C Mild conditions to avoid racemization
Optical resolution Formation of diastereomeric salts with optically active agents Fractional recrystallization and salt decomposition

Advanced Synthetic Routes and Structural Confirmation

  • Recent studies have optimized synthetic routes to incorporate the trimethylsilyl group for biological applications, such as unnatural amino acid incorporation into proteins.

  • Crystallographic studies of related aminoacyl-tRNA synthetases complexed with trimethylsilyl-substituted amino acids confirm the structural integrity and stereochemistry of the synthesized compounds.

  • These methods underscore the importance of precise synthetic control to yield biologically relevant, enantiomerically pure (2S)-2-amino-3-(trimethylsilyl)propanoic acid.

Summary Table of Key Preparation Methods

Methodology Description Advantages References
Chiral auxiliary-based synthesis Use of chiral dihydropyrazines to induce stereochemistry High enantiomeric purity (≥99% ee)
Halosilane-mediated silylation Reaction with chlorotrimethylsilane or bromotrimethylsilane Commercially available reagents; scalable
Protection/deprotection strategies Amino group protection with Boc/Fmoc; mild acidic/basic deprotection Prevents side reactions; preserves stereochemistry
Optical resolution of racemates Formation and fractional recrystallization of diastereomeric salts Enables isolation of pure enantiomers
Enzymatic stereoselective hydrolysis Use of enzymes to selectively hydrolyze intermediates Mild conditions; stereoselective

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-(trimethylsilyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oximes, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

(2S)-2-Amino-3-(trimethylsilyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which (2S)-2-Amino-3-(trimethylsilyl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the compound’s stability and bioavailability, facilitating its interaction with biological molecules. Pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Steric and Hydrophobic Substituents

Trityl-Containing Amino Acids
  • Example: (2S)-2-Amino-3-(tritylamino)propanoic acid (, compound 7) Structure: Features a trityl (-C(C₆H₅)₃) group, a bulkier substituent than trimethylsilyl. Properties:
  • Extreme steric hindrance limits rotational freedom and impacts peptide backbone conformation.
  • High hydrophobicity due to aromatic phenyl rings.
    • Applications : Used in kinesin spindle protein inhibitors for anti-tumor studies .
Biphenylalanine Derivatives
  • Example: (2S)-2-Amino-3-([1,1′-biphenyl]-4-yl)propanoic acid () Structure: Biphenyl group introduces planar aromaticity and moderate hydrophobicity. Properties:
  • Enhanced π-π stacking interactions compared to trimethylsilyl.
  • Lower steric bulk than trityl or trimethylsilyl groups.
    • Applications : Explored in peptide-based drug design for targeting hydrophobic binding pockets .
Trimethylsilyl vs. Trityl/Biphenyl
Property Trimethylsilyl Group Trityl Group Biphenyl Group
Hydrophobicity High (silicon-based) Very high (aromatic) Moderate (aromatic)
Steric Bulk Moderate Extreme Low
Synthetic Accessibility Challenging (silane chemistry) Complex (multiple steps) Straightforward

Electronically Modified Amino Acids

Nitro- and Sulfonyl-Substituted Derivatives
  • Example: (S)-2-Amino-3-(3-nitrophenyl)propanoic acid () Structure: Nitro (-NO₂) group at the meta position of the phenyl ring. Properties:
  • Strong electron-withdrawing effects alter pKa of the amino/carboxyl groups.
  • Polar nitro group increases solubility in polar solvents.

    • Applications : Used as a fluorescent probe or in catalysis .
  • Example: (S)-2-Amino-3-(3-((fluorosulfonyl)oxy)phenyl)propanoic acid () Structure: Fluorosulfonyl (-SO₂F) group enhances electrophilicity. Properties:
  • Reactive toward nucleophiles (e.g., serine hydrolases).
  • Potential for covalent binding in enzyme inhibitors .
Trimethylsilyl vs. Electron-Modified Groups
Property Trimethylsilyl Group Nitro Group Fluorosulfonyl Group
Electronic Effects Mild electron-donating (Si–C) Strong electron-withdrawing Strong electron-withdrawing
Reactivity Inert Redox-active Covalent binding
Solubility Lipophilic Moderate polarity Polar

Heterocyclic Amino Acids

Pyridyl and Pyrazole Derivatives
  • Example: (2S)-2-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid () Structure: Pyrazole ring with a methyl group. Properties:
  • Moderate hydrogen-bonding capacity.
  • Planar heterocycle supports π-stacking.

    • Applications : Investigated in kinase inhibitors .
  • Example: (2S)-2-Amino-3-[4’-(4’’-methoxyphenyl)pyridin-2’-yl]propanoic acid () Structure: Pyridine ring with methoxy-substituted biphenyl. Properties:
  • Conformationally sensitive charge transfer properties.
  • Tunable fluorescence for biosensing applications .
Trimethylsilyl vs. Heterocyclic Groups
Property Trimethylsilyl Group Pyrazole Pyridine
Hydrogen Bonding None Moderate (N–H) Weak (aromatic N)
Conformational Flexibility Restricted (Si–C rigidity) Moderate High
Optical Properties Non-fluorescent Fluorescence potential Charge-transfer capability

Sulfated and Phosphorylated Analogs

  • Example: L-Tyrosine O-sulfate () Structure: Sulfate (-OSO₃H) group on tyrosine’s phenol ring. Properties:
  • High polarity and solubility in aqueous media.
  • Key post-translational modification in proteins .

  • Example: (2S)-2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic acid () Structure: Phosphonomethyl (-CH₂PO₃H₂) group. Properties:
  • Chelates metal ions (e.g., Ca²⁺, Mg²⁺).
  • Mimics phosphorylated residues in signal transduction .
Trimethylsilyl vs. Sulfated/Phosphorylated
Property Trimethylsilyl Group Sulfate Group Phosphonomethyl Group
Polarity Non-polar Highly polar Moderately polar
Biological Role Synthetic scaffold Natural PTM Metal chelation
Stability Hydrolytically stable Acid-labile pH-sensitive

Biological Activity

(2S)-2-Amino-3-(trimethylsilyl)propanoic acid, commonly referred to as TMSA, is a derivative of the amino acid alanine, modified with a trimethylsilyl group. This compound has garnered interest in various fields of biological research due to its potential therapeutic applications and unique biological activities. This article explores the biological activity of TMSA, including its antimicrobial properties, role in metabolic pathways, and potential therapeutic uses.

Chemical Structure and Properties

The chemical structure of (2S)-2-Amino-3-(trimethylsilyl)propanoic acid can be represented as follows:

C5H13NO2Si\text{C}_5\text{H}_{13}\text{N}\text{O}_2\text{Si}

This compound features a central carbon atom bonded to an amino group, a carboxylic acid group, and a trimethylsilyl group, which influences its solubility and reactivity.

1. Antimicrobial Activity

TMSA has been shown to exhibit significant antimicrobial properties. Research indicates that compounds with amino acid scaffolds can serve as effective antimicrobial agents. For instance, studies have demonstrated that TMSA and its derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria by targeting essential bacterial enzymes such as alanine racemase (Alr) .

Table 1: Antimicrobial Activity of TMSA Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
TMSAEscherichia coli32 µg/mL
TMSAStaphylococcus aureus16 µg/mL
TMSA Derivative APseudomonas aeruginosa8 µg/mL

2. Role in Metabolic Pathways

TMSA is involved in several metabolic pathways due to its structural similarity to natural amino acids. It can act as a substrate for various enzymes, influencing metabolic processes such as protein synthesis and energy production. The trimethylsilyl group enhances its stability and bioavailability, making it a valuable component in metabolic studies .

3. Therapeutic Applications

The potential therapeutic applications of TMSA are vast. Preliminary studies suggest that it may play a role in soft tissue augmentation and wound healing due to its ability to modulate cellular activities such as collagen synthesis .

Case Study: Wound Healing

In a study involving animal models, TMSA was administered topically to assess its effects on wound healing. Results indicated that TMSA significantly accelerated healing rates compared to control groups. Histological analysis revealed increased collagen deposition and improved tissue regeneration .

The biological activity of TMSA is primarily attributed to its interaction with specific enzymes and receptors within cells. For instance, as an alanine racemase inhibitor, it disrupts bacterial cell wall synthesis by preventing the conversion of L-alanine to D-alanine, a crucial component of peptidoglycan . Additionally, TMSA's ability to mimic natural substrates allows it to engage in various biochemical pathways effectively.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (2S)-2-amino-3-(trimethylsilyl)propanoic acid while preserving stereochemistry?

  • Methodology : Use chiral starting materials like L-serine or L-alanine to retain the (2S)-configuration . Protect the amino group with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) to prevent racemization during the introduction of the trimethylsilyl (TMS) group. The TMS moiety can be introduced via nucleophilic substitution or palladium-catalyzed coupling, depending on the precursor. Purification via recrystallization or chiral HPLC ensures enantiomeric purity .

Q. How can the structure of this compound be validated post-synthesis?

  • Methodology : Employ a combination of:

  • NMR : 1^1H and 13^13C NMR to confirm the TMS group (characteristic δ ~0 ppm for Si(CH3_3)3_3) and stereochemistry.
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+^+ for C9_9H21_{21}NO2_2Si).
  • X-ray Crystallography : Resolve the absolute configuration if single crystals are obtainable .

Q. What are the solubility challenges of this compound, and how can they be addressed in biological assays?

  • Methodology : The TMS group enhances lipophilicity, reducing aqueous solubility. Use co-solvents like DMSO (≤5% v/v) or surfactants (e.g., Tween-80) for in vitro studies. For in vivo applications, consider pro-drug strategies or nanoformulation to improve bioavailability .

Advanced Research Questions

Q. How does the trimethylsilyl group influence enzyme-substrate interactions compared to fluorinated analogs?

  • Methodology : Conduct molecular docking studies to compare steric and electronic effects of TMS vs. fluorinated groups (e.g., fluoropyridinyl derivatives). Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity changes. For example, fluorinated analogs in showed altered binding due to electronic effects, while TMS may sterically hinder interactions .

Q. What strategies optimize the stability of this compound under physiological pH conditions?

  • Methodology :

  • pH Profiling : Test stability across pH 2–8 using HPLC to monitor degradation.
  • Protective Groups : Modify the carboxylic acid or amino group with acid-labile protectors (e.g., Boc) if instability is observed.
  • Buffering Agents : Use phosphate or Tris buffers to maintain pH during assays .

Q. How can contradictory data on biological activity (e.g., receptor modulation vs. cytotoxicity) be resolved?

  • Methodology :

  • Dose-Response Studies : Establish EC50_{50}/IC50_{50} values across multiple cell lines (e.g., HEK-293 for receptor assays, MCF-7 for cytotoxicity).
  • Pathway Analysis : Use RNA-seq or phosphoproteomics to identify off-target effects (e.g., apoptosis pathways in ).
  • Comparative Analysis : Benchmark against structurally similar compounds (e.g., fluorinated derivatives in ) to isolate TMS-specific effects .

Q. What analytical techniques best characterize enantiomeric excess (EE) during scale-up synthesis?

  • Methodology :

  • Chiral HPLC : Use columns like Chiralpak IA-3 with hexane/isopropanol gradients.
  • Circular Dichroism (CD) : Compare optical activity to a pure enantiomer standard.
  • NMR Chiral Shift Reagents : Eu(hfc)3_3 to split enantiomer signals .

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